molecular formula C5H6N2O2 B13010369 5-Hydroxy-2-methyl-2,3-dihydropyridazin-3-one

5-Hydroxy-2-methyl-2,3-dihydropyridazin-3-one

Cat. No.: B13010369
M. Wt: 126.11 g/mol
InChI Key: JTEWEGJCDPOJFI-UHFFFAOYSA-N
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Description

5-Hydroxy-2-methyl-2,3-dihydropyridazin-3-one is a derivative of pyridazinone, a class of compounds known for their diverse pharmacological activities. This compound has attracted significant attention due to its potential therapeutic applications and its role as a versatile synthetic building block in medicinal chemistry .

Chemical Reactions Analysis

5-Hydroxy-2-methyl-2,3-dihydropyridazin-3-one undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted pyridazinone derivatives .

Mechanism of Action

Comparison with Similar Compounds

5-Hydroxy-2-methyl-2,3-dihydropyridazin-3-one can be compared with other similar compounds, such as:

  • 4-Hydroxy-2-methyl-2,3-dihydropyridazin-3-one
  • 6-Hydroxy-2-methyl-2,3-dihydropyridazin-3-one
  • 5-Methyl-2,3-dihydropyridazin-3-one

These compounds share a similar core structure but differ in the position and type of substituents, which can significantly affect their chemical and biological properties . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological activities and synthetic utility .

Properties

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

IUPAC Name

5-hydroxy-2-methylpyridazin-3-one

InChI

InChI=1S/C5H6N2O2/c1-7-5(9)2-4(8)3-6-7/h2-3,8H,1H3

InChI Key

JTEWEGJCDPOJFI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(C=N1)O

Origin of Product

United States

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